
1-Benzylpyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the benzyl group and the acetate ester in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-Benzylpyrrolidin-3-yl acetate can be achieved through several synthetic routes. One common method involves the asymmetric intramolecular Michael reaction of acyclic compounds such as ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate. This reaction is carried out under specific conditions to yield the desired pyrrolidine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzylpyrrolidin-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield 1-Benzyl-3-hydroxypyrrolidine, a compound known for its use as an intermediate in drug synthesis .
Scientific Research Applications
1-Benzylpyrrolidin-3-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of novel compounds for various industrial applications, such as the synthesis of alkaloids and unusual β-amino acids .
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of the benzyl group and acetate ester in this compound distinguishes it from other pyrrolidine derivatives and contributes to its specific biological activities.
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
- Prolinol
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1-benzylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C13H17NO2/c1-11(15)16-13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
InChI Key |
WAZGGSCOYCPXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


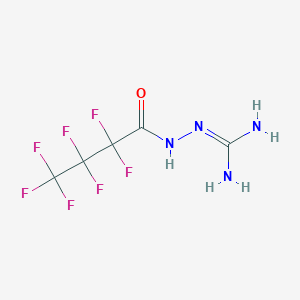
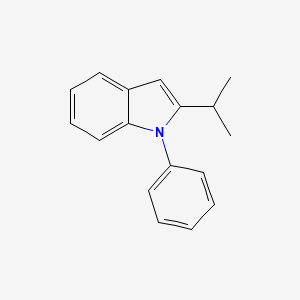

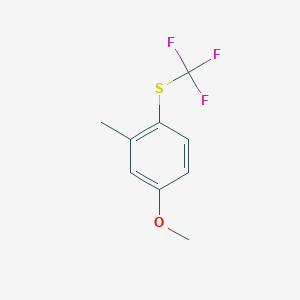
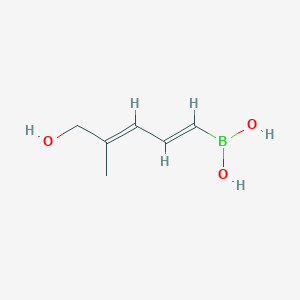

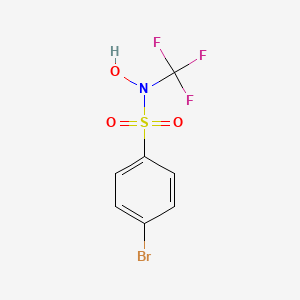
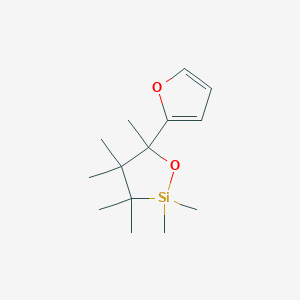
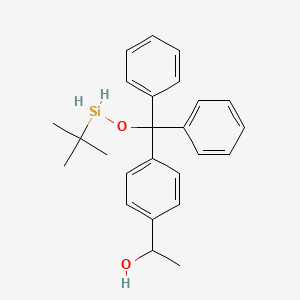

![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
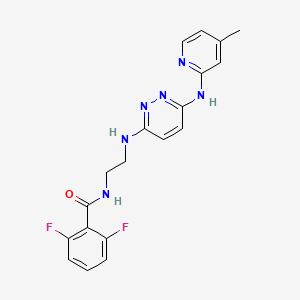
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)

